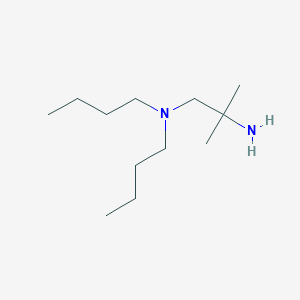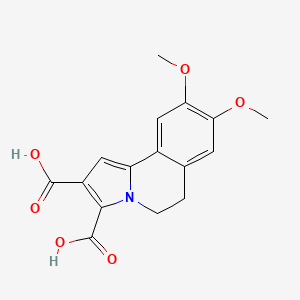
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound is characterized by its unique structural framework, which includes a pyrroloisoquinoline core with methoxy groups at positions 8 and 9, and carboxylic acid groups at positions 2 and 3. Pyrroloisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid can be achieved through a two-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. The reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation .
Industrial Production Methods
the use of microwave irradiation and transition metal catalysts, such as palladium, can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to its observed biological effects. For example, it may interact with GABA receptors or nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crispine A and B: These are alkaloids with similar pyrroloisoquinoline structures and exhibit cytotoxic activity.
Erythrina Alkaloids: These compounds share the pyrroloisoquinoline core and have various pharmacological properties, including hypotensive and anticonvulsive effects.
Uniqueness
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
20353-55-3 |
|---|---|
Formule moléculaire |
C16H15NO6 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-12-5-8-3-4-17-11(9(8)7-13(12)23-2)6-10(15(18)19)14(17)16(20)21/h5-7H,3-4H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
NYSKDXCDWULLLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



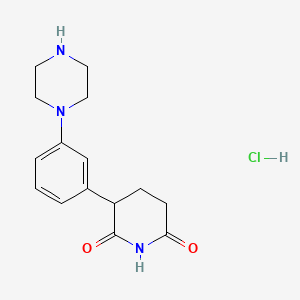

![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)



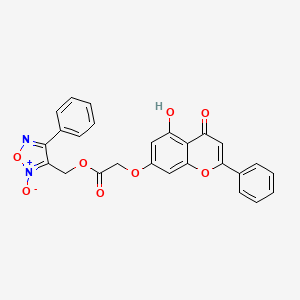
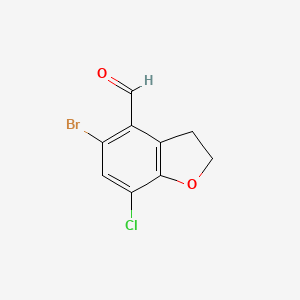
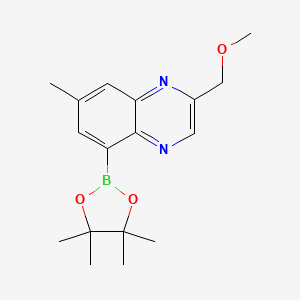


![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
